![molecular formula C14H9NO4 B2919065 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid CAS No. 68302-44-3](/img/structure/B2919065.png)

2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

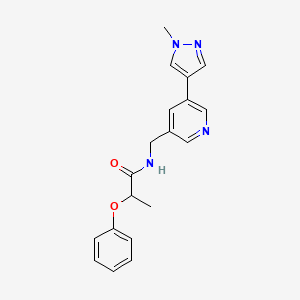

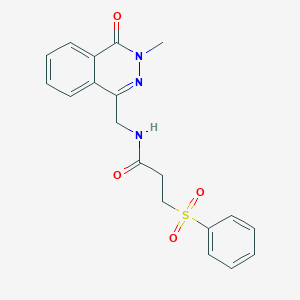

Molecular Structure Analysis

The molecular structure of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid consists of a chromeno[2,3-b]pyridine core with a carboxylic acid group. The numbering and correlations observed in the HMBC spectrum are essential for understanding its structure .

Physical And Chemical Properties Analysis

科学的研究の応用

Anticancer Applications

One area of application is in the development of compounds with potential anticancer activities. For instance, chromeno[4,3-b]pyridine derivatives, closely related to the specified compound, have been designed and synthesized for their potential in treating breast cancer. These compounds underwent computational ADME (Absorption, Distribution, Metabolism, and Excretion) and Lipinski's analysis, followed by molecular docking studies to evaluate their interaction with cancer cell lines, specifically breast cancer cells (MCF-7). The oxolone moiety, similar to the core structure of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, was identified as a crucial feature for effective interaction with the target cancer cells, indicating the potential of such compounds in anticancer therapy (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).

Non-linear Optical (NLO) Properties

Another significant area of application is in the study of non-linear optical (NLO) properties of chromene derivatives. Research into novel heterocyclic coumarin-based pyrano-chromene derivatives has revealed these compounds' potential for use in NLO applications. The compounds exhibited appealing π-bonded skeletons, which were analyzed for their electronic, structural, and NLO properties using a combination of density functional theory (DFT) and time-dependent DFT (TD/DFT). Such studies help in understanding the potential of chromeno[2,3-b]pyridine-3-carboxylic acid derivatives in developing materials with specific optical properties for technological applications (Nadia Arif et al., 2022).

Synthesis and Chemical Development

Further research has focused on developing efficient synthetic routes to functionalized azaxanthene-derived compounds, which include chromeno[2,3-b]pyridines. These studies not only provide insight into new methods for synthesizing complex molecules but also offer potential pathways for developing pharmacologically active compounds. An efficient route was reported for the synthesis of two functionalized 2-aryl-5H-chromeno[2,3-b]pyridines, demonstrating improvements in the formation of the azaxanthene core, a structure related to the compound (D. Conlon et al., 2016).

Antimicrobial Activity

The synthesis of chromeno[2,3-d]pyrimidinone derivatives, facilitated by pentafluorophenylammonium triflate (PFPAT) as a catalyst, highlights another application area. These compounds were synthesized under solvent-free conditions and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. This research points to the potential use of this compound derivatives in developing new antimicrobial agents (M. Ghashang, S. S. Mansoor, K. Aswin, 2013).

特性

IUPAC Name |

2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c1-7-9(14(17)18)6-10-12(16)8-4-2-3-5-11(8)19-13(10)15-7/h2-6H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPUNTDSZCGFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2918983.png)

![S-[2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide](/img/structure/B2918987.png)

![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)

![7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2918993.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2918994.png)

![(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2918995.png)

![(E)-4-(Dimethylamino)-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]but-2-enamide](/img/structure/B2918996.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2918997.png)